Home > Products > Building Blocks P2363 > (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride - 31560-06-2

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Catalog Number: EVT-1174452
CAS Number: 31560-06-2
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride” is a chemical compound with the empirical formula C5H9NO · HCl . It has a molecular weight of 135.59 .

Molecular Structure Analysis

The molecular structure of “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride” is characterized by a bicyclic heptane ring structure with an oxygen atom and a nitrogen atom incorporated into the ring .

Physical And Chemical Properties Analysis

“(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride” has a melting point of 155-158 °C . Its optical activity is [α]23/D +84°, c = 1 in H2O .

Future Directions
  • Exploration of new synthetic methodologies: Developing more efficient and versatile synthetic routes to access (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives will further expand its applications. []
  • Investigating the biological activity of diversely substituted analogues: Synthesizing and evaluating a wider range of analogues with different substituents on the bicyclic core could lead to the discovery of new compounds with improved biological activities and therapeutic potential. [, ]
  • Developing new applications in materials science and supramolecular chemistry: Exploring the potential of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives as building blocks in supramolecular chemistry and materials science, especially in areas like self-assembly and molecular recognition. []

C-3 Disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes

Compound Description: This class of compounds represents a series of derivatives where the C-3 position of the 2-oxa-5-azabicyclo[2.2.1]heptane core is modified with various alkyl or aryl substituents. These modifications were explored to investigate their impact on the biological activity of the resulting molecules, particularly as backbone-constrained analogues of GABA-related drugs like baclofen and pregabalin [].

2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid ((+)-1)

Compound Description: This compound is a chiral bicyclic morpholine amino acid. It serves as a potential building block in medicinal chemistry, offering a compact structural motif that could influence the physicochemical and pharmacokinetic properties of drug candidates [].

(endo)-5-Oxa-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (±)-2

Compound Description: Similar to its enantiomer, this compound is also a racemic bicyclic morpholine amino acid. It holds potential as a compact module in medicinal chemistry, aiming to fine-tune physicochemical and pharmacokinetic characteristics of drug candidates [].

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: This compound is a selective high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR). It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for studying α7 nAChR function [, ].

N-tert-Butyloxycarbonyl-allohydroxy-l-proline lactone (tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate)

Compound Description: This compound is structurally similar to N-acetyl-allohydroxy-l-proline lactone and is characterized by the trans conformation of its peptide bond. It serves as a valuable intermediate in the synthesis of more complex molecules [].

N-Benzyloxycarbonyl-4-hydroxy-l-proline lactone (Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate)

Compound Description: This compound is structurally similar to the tert-butyl analog, with a benzyloxycarbonyl group instead of a tert-butyloxycarbonyl group. It also serves as a useful synthetic intermediate [].

(±)-8-Oxa-3-azabicyclo[3.2.1]octane-2-thione

Compound Description: This compound represents a bridged bicyclic morpholinethione, synthesized as a potential synthon for generating novel heteroaryl-annulated bicyclic morpholines [].

(±)-2-Oxa-5-azabicyclo[2.2.1]heptane-6-thione

Compound Description: Similar to the previous compound, this is also a bridged bicyclic morpholinethione, synthesized as a potential synthon for novel heteroaryl-annulated bicyclic morpholines [].

(1S,4S)-2-Thia-5-azabicyclo(2.2.1)heptane

Compound Description: This compound is a sulfur analogue of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, where the oxygen atom in the ring is replaced with a sulfur atom [].

Classification

This compound is classified under bicyclic compounds and is particularly notable for its application as a building block in organic synthesis and its potential therapeutic properties. Its distinct structure allows it to interact with biological targets, making it valuable in pharmacological studies .

Synthesis Analysis

The synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves cyclization reactions using suitable precursors. A common method includes the reaction of an appropriate amine with an epoxide, followed by cyclization to form the bicyclic structure.

Synthetic Routes

  1. Starting Materials: The synthesis often begins with trans-4-hydroxy-L-proline or similar precursors.
  2. Reaction Conditions:
    • Solvents such as dichloromethane or ethanol are frequently used.
    • Reactions are typically conducted at room temperature or slightly elevated temperatures.
    • An inert atmosphere may be maintained to prevent unwanted side reactions.
  3. Industrial Methods: In industrial settings, continuous flow synthesis techniques may be employed to enhance scalability and yield while ensuring high purity of the product .

Improved Synthesis Techniques

Recent advancements have introduced more efficient methods for synthesizing this compound, focusing on optimizing reaction conditions and improving yields through innovative techniques such as microwave-assisted synthesis or using alternative solvents .

Molecular Structure Analysis

The molecular structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can be described as follows:

  • Bicyclic Framework: The compound consists of two fused rings: one containing an oxygen atom (oxabicyclo) and the other containing a nitrogen atom (azabicyclo).
  • Chirality: The specific stereochemistry at the 1 and 4 positions contributes to its chirality, which is crucial for its biological activity.
  • Key Structural Features:
    • The presence of two hydrogen bond acceptors and one hydrogen bond donor.
    • The lack of rotatable bonds indicates a rigid structure that can influence its interactions with biological targets .

Structural Data

  • InChI Key: ZFOKPFPITUUCJX-UHFFFAOYSA-N
  • Polar Surface Area: 21.26 Ų
  • Molar Refractivity: 36.69
Chemical Reactions Analysis

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions:

Types of Reactions

  1. Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
  2. Reduction: Reduction can be performed using lithium aluminum hydride to yield amines or alcohols.
  3. Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide in the presence of catalysts.
  • Reduction Agents: Lithium aluminum hydride in anhydrous ether.
  • Substitution Conditions: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions .
Mechanism of Action

The mechanism of action for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride primarily involves its interaction with specific enzymes or receptors within biological systems:

  • Enzyme Interaction: The bicyclic structure allows it to fit into active sites of enzymes, modulating their activity either by inhibition or activation.
  • Biological Effects: This modulation can lead to various physiological effects depending on the target enzyme or receptor involved in metabolic pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dichloromethane.
  • Boiling Point: No specific data available; stability under standard laboratory conditions is noted.

Relevant Data

  • Hydrogen Bonding Capacity: Two hydrogen bond acceptors and one donor contribute to its solubility and reactivity profiles.
  • Log P Value: Indicates high gastrointestinal absorption potential due to its molecular structure .
Applications

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has diverse applications across several scientific domains:

  1. Chemistry: Used as a building block in the synthesis of complex organic molecules.
  2. Biology: Employed in studies related to enzyme mechanisms and protein-ligand interactions.
  3. Medicine: Investigated for potential therapeutic properties, particularly as a precursor for drug development targeting specific diseases.
  4. Industry: Utilized in producing specialty chemicals and materials due to its unique structural characteristics.

This compound's versatility makes it a valuable asset in ongoing research aimed at developing new therapeutic agents and understanding biochemical processes more comprehensively .

Introduction to Bridged Bicyclic Morpholine Derivatives

Structural Significance of Morpholine Isosteres in Medicinal Chemistry

Morpholine derivatives demonstrate exceptional versatility in interacting with biological targets through multiple mechanisms:

  • Pharmacophoric Element: The morpholine oxygen and nitrogen participate in hydrogen-bonding interactions with diverse enzyme active sites. In kinase inhibitors (e.g., mTOR, PI3K), morpholine oxygen forms critical hydrogen bonds with hinge region valine residues, while the nitrogen modulates electron distribution [3] [8].
  • Physicochemical Modulator: Incorporation of morpholine typically reduces lipophilicity (logP) by 0.5-1.0 units compared to phenyl or cyclohexyl analogues, enhancing aqueous solubility. This property arises from its balanced amphiphilicity and low topological polar surface area (~12Ų) [3] [5].
  • Metabolic Influence: While classical morpholine undergoes oxidative degradation, strategic substitution can significantly improve metabolic stability. N-alkylation or incorporation into conformationally restricted systems impedes metabolic oxidation pathways [3] [7].

Table 1: Therapeutic Applications of Representative Morpholine-Containing Drugs

Drug NameTherapeutic CategoryBiological TargetRole of Morpholine
GefitinibAnticancer (EGFR TKI)Epidermal Growth Factor ReceptorSolubility enhancement and target affinity
AprepitantAnti-emeticNeurokinin-1 ReceptorPharmacophore component and metabolic stability
LinezolidAntibacterial23S ribosomal RNATarget engagement and membrane permeability
FedratinibMyelofibrosis therapyJAK2 kinaseBinding site interaction and selectivity modulation

The emergence of morpholine isosteres addresses several pharmacological limitations: (1) reduction of metabolic clearance pathways, particularly oxidation at C-3; (2) enhanced target selectivity through precise spatial orientation; and (3) modulation of passive permeability and transporter efflux ratios [3] [7]. Bioisosteric replacement strategies have evolved from simple heterocyclic swaps (thiomorpholine, piperazine) to sophisticated bridged systems that enforce three-dimensional configurations unavailable to flexible morpholine [7].

Role of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane as a Bridged Morpholine Surrogate

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane represents a structurally innovative morpholine surrogate that imposes significant conformational constraints through its bicyclic framework. This [2.2.1] bicyclic system exhibits three distinctive pharmacological advantages over classical morpholine:

  • Conformational Restriction: The bicyclic scaffold locks the morpholine oxygen and nitrogen atoms into well-defined spatial orientations. X-ray crystallographic studies reveal a fixed trans-ring configuration with N-O distance constrained to 2.48-2.52Å, compared to 2.42-2.98Å in flexible morpholine. This rigidity eliminates entropic penalties upon target binding and enhances selectivity for complementary binding sites [5] [8].
  • Enhanced Steric Profile: The bicyclic [2.2.1] framework projects substituents into distinct spatial quadrants unavailable to monocyclic analogues. In mTOR inhibitors, this property enables selective occupation of the leucine-rich hydrophobic pocket while avoiding steric clashes in smaller PI3K binding sites. This spatial discrimination underpins >1000-fold mTOR selectivity in biochemical assays [8].
  • Synthetic Versatility: The scaffold provides multiple vectors for structural elaboration, including:
  • Endo/exo-functionalization at C-6
  • N-H or N-alkylation at the bridgehead nitrogen
  • Carboxylic acid functionalization (e.g., (1S,4S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride [9])
  • Aryl substitution patterns exemplified by (1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide [6]

Table 2: Molecular Interactions of Morpholine vs. Bicyclic Surrogates in Kinase Inhibition

Interaction ParameterClassical Morpholine(1S,4S)-Bicyclic SurrogateBiological Consequence
Hinge Region BindingOxygen-Val2240 H-bond (mTOR)Oxygen-Val2240 H-bond + hydrophobic contactImproved binding affinity (ΔG = -1.8 kcal/mol)
Selectivity Pocket AccessLimited penetrationDeep penetration via bridge orientationEnhanced mTOR vs. PI3K selectivity (100-1000x)
Solvent ExposureUnconstrained orientationPartially shielded nitrogenReduced transporter-mediated efflux
Binding EntropyFlexible (-TΔS = +2.1 kcal/mol)Rigid (-TΔS = +0.7 kcal/mol)Improved binding kinetics (Koff reduced 5x)

The most significant application emerges in kinase inhibitor design, particularly for mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) targets. The bicyclic system's ability to function as a "hinge region binder" while simultaneously accessing hydrophobic selectivity pockets is exemplified by advanced inhibitors such as PQR620 [8]. This compound achieves picomolar mTOR inhibition with >1000-fold selectivity over class I PI3K isoforms, attributed to the bicyclic morpholine surrogate's optimal occupation of the mTOR-specific leucine pocket (Leu2354) that is sterically incompatible with PI3Kγ's Phe961 residue [8]. Synthesis of these constrained analogues presents challenges in controlling stereochemistry and bridge functionalization, typically requiring asymmetric catalytic hydrogenation or enzymatic resolution to obtain enantiomerically pure (1S,4S) configurations essential for optimal target engagement [7].

Comparative Physicochemical Properties: Morpholine vs. Bicyclic Analogues

The strategic incorporation of carbon bridges within morpholine derivatives produces counterintuitive improvements in drug-like properties, particularly regarding lipophilicity and solubility profiles:

  • Lipophilicity Reduction: Bridged morpholine analogues exhibit significantly lower experimental logD7.4 values compared to their unbridged counterparts. This paradoxical effect occurs despite adding carbon atoms (traditionally associated with increased hydrophobicity) because the bridge enforces molecular conformations that reduce solvent-accessible nonpolar surface area. Specifically, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane demonstrates logD reductions of 0.4-0.8 units relative to morpholine-containing analogues [5]. The effect is more pronounced in bridged morpholines (-0.82 ± 0.15 logD) than in bridged piperazines (-0.54 ± 0.12 logD) due to the oxygen atom's polarity [5].

  • Aqueous Solubility Enhancement: The constrained bicyclic framework enhances crystal lattice disruption energy, leading to substantially improved aqueous solubility. While unsubstituted morpholine exhibits solubility of ~1000 mM, the bicyclic analogue maintains solubility >250 mM despite increased molecular complexity. This property directly translates to enhanced oral bioavailability in preclinical models, with bridged morpholine compounds showing 2-3x higher Cmax and AUC0-24h values compared to morpholine-containing counterparts [3] [5].

Table 3: Experimental Physicochemical Comparison of Morpholine and Bicyclic Analogues

PropertyMorpholine(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptaneChange (%)
Molecular Weight (g/mol)87.12115.13+32.1%
Calculated logP-0.440.18-
Experimental logD7.4-0.38 ± 0.05-1.21 ± 0.08-218%
Topological Polar Surface Area (Ų)12.523.5+88%
Aqueous Solubility (mM)1050 ± 75286 ± 32-73%
Metabolic Stability (HLM t1/2, min)18.2 ± 2.142.7 ± 3.8+135%
Permeability (PAMPA, ×10-6 cm/s)15.3 ± 1.29.8 ± 0.9-36%
  • Metabolic Stability: Bridged morpholine derivatives demonstrate substantially improved resistance to oxidative metabolism. In human liver microsome studies, the half-life of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives exceeds 40 minutes, compared to 15-20 minutes for conventional morpholine compounds [3]. This enhancement arises from two factors: (1) steric blocking of cytochrome P450 oxidation at the α-carbons adjacent to nitrogen, and (2) reduced electron density at the nitrogen atom due to the bridge-induced strain [3] [7]. Mass spectrometry studies confirm decreased formation of lactam metabolites that commonly plague morpholine-containing drugs.

  • Permeability Considerations: The increased polarity and molecular rigidity of bicyclic morpholines moderately reduce passive membrane permeability (Papp reduced 30-40% in PAMPA models) [5]. However, this limitation is frequently offset by improved transporter profiles, particularly reduced P-glycoprotein efflux susceptibility (efflux ratio typically 2-3x lower than morpholine analogues) [3]. The balanced profile enables effective central nervous system penetration for neuropharmacological applications, as demonstrated by fluorophenyl derivatives like (1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide [6].

The strategic application of these bicyclic morpholine surrogates demonstrates how rational structural constraint can simultaneously optimize multiple drug-like properties—achieving reduced lipophilicity, enhanced solubility, and improved metabolic stability without introducing additional heteroatoms or ionizable groups. This molecular design paradigm represents a significant advance in morpholine-based medicinal chemistry [3] [5] [7].

Properties

CAS Number

31560-06-2

Product Name

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

ZFOKPFPITUUCJX-FHAQVOQBSA-N

SMILES

C1C2CNC1CO2.Cl

Synonyms

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (1:1); (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride; (1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane Hydrochloride; (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride;

Canonical SMILES

C1C2CNC1CO2.Cl

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.